![molecular formula C19H22N2O3S B2401478 N-(2,4-dimethylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide CAS No. 899994-53-7](/img/structure/B2401478.png)
N-(2,4-dimethylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide
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Description
N-(2,4-dimethylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide, also known as DTB or 4-DTB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various areas of research.
Scientific Research Applications
Herbicidal Activity
Benzamides, such as N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, have been identified as herbicidally active compounds effective against annual and perennial grasses, suggesting potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops. This indicates that N-(2,4-dimethylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide could be explored for similar herbicidal properties, leveraging its structural similarities to known active benzamides (K. Viste, A. J. Cirovetti, B. Horrom, 1970).
Antioxidant Properties
The synthesis and evaluation of benzothiazine derivatives for their antioxidant activities highlight the potential of benzamide derivatives in mitigating oxidative stress. This suggests avenues for research into N-(2,4-dimethylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide as a potential antioxidant, contributing to the development of therapeutic agents against oxidative stress-related diseases (Matloob Ahmad, H. Siddiqui, J. Gardiner, M. Parvez, Sana Aslam, 2012).
Anticonvulsant and Neuroprotective Effects
Research on 4-Amino-N-(2,6-dimethylphenyl)benzamide, a related compound, has demonstrated potent anticonvulsant properties, suggesting that modifications to the benzamide structure can influence neurological activity. This opens the possibility that N-(2,4-dimethylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide could be investigated for similar neuroprotective or anticonvulsant effects, contributing to the development of new treatments for neurological disorders (D. Lambert, G. Hamoir, E. Hermans, J. Poupaert, 1995).
Corrosion Inhibition
Studies on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments suggest that benzamide derivatives could also be explored for their corrosion inhibition properties. This research could lead to the development of new materials or coatings that protect metals from corrosion, extending their lifespan in harsh environments (Zhiyong Hu, Meng Yan-bin, Xuemei Ma, Hailin Zhu, Li Jun, Li Chao, D. Cao, 2016).
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-14-5-10-18(15(2)13-14)20-19(22)16-6-8-17(9-7-16)21-11-3-4-12-25(21,23)24/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWABGEVXTRMFHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide |
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